molecular formula C22H31NO B1623620 N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine CAS No. 227000-59-1

N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine

Cat. No.: B1623620
CAS No.: 227000-59-1
M. Wt: 325.5 g/mol
InChI Key: FPFRTDOMIFBPBZ-UHFFFAOYSA-N
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Description

“N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine” is a chemical compound with the empirical formula C22H31NO . It is also known as 2,2,5-Trimethyl-3-(1-phenylethoxy)-4-phenyl-3-azahexane . This compound is used as an alkoxyamine NMP initiator .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)C(N(OC(C)c1ccccc1)C(C)(C)C)c2ccccc2 . This indicates that the molecule consists of a tert-butyl group, a 2-methyl-1-phenylpropyl group, and a 1-phenylethyl group attached to a nitrogen atom, forming a hydroxylamine.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 0.968 g/mL at 25 °C . The refractive index (n20/D) is 1.536 . The molecular weight is 325.49 .

Scientific Research Applications

Environmental Impact and Biodegradation of Similar Compounds

  • Parabens and Environmental Behavior : Parabens, chemically related through their ester linkages and phenolic structures, share some similarity with the chemical moiety of interest. Their widespread use in cosmetics and pharmaceuticals, coupled with their biodegradability and occurrence in aquatic environments, highlight the importance of understanding environmental fate and behavior. Research on parabens might offer insights into the environmental impact and degradation pathways relevant to N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine (Haman et al., 2015).

Degradation and Toxicity of Hydroxylamine Derivatives

  • Biological Activity and Toxicity : The study of hydroxylamine and its derivatives, which may share functional groups with the compound of interest, reveals its role in cellular metabolism, mutagenicity, and potential therapeutic applications. The insights into hydroxylamine's biologic activity, including enzyme inactivation and antimicrobial properties, could be relevant for research into similar compounds (Gross, 1985).

Synthetic Phenolic Antioxidants

  • Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants (SPAs), such as BHT and DBP, and their environmental occurrence, human exposure, and toxicity, might provide a framework for studying similar phenolic compounds. The understanding of SPAs' stability, bioavailability, and potential health impacts offers a foundation for assessing the safety and efficacy of phenolic compounds in various applications (Liu & Mabury, 2020).

Application in Bioremediation and Environmental Science

  • Biodegradation of Fuel Additives : The biodegradation of fuel oxygenates like MTBE and ETBE, involving tert-butyl alcohol as an intermediate, underscores the microbial degradation pathways and environmental fate of chemically related substances. This research area could illuminate the biodegradability and potential for bioremediation of similar complex organic compounds (Thornton et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are related to its role as an alkoxyamine initiator . Specifically, it serves as a universal initiator for nitroxide-mediated living radical polymerization (NMP) . In this context, it facilitates controlled polymerization reactions, particularly for the synthesis of styrene and acrylate polymers and co-polymers .

Action Environment

Environmental factors, such as temperature, solvent polarity, and initiator concentration, influence the compound’s efficacy. Optimal conditions ensure efficient polymerization and stability.

Properties

IUPAC Name

N-tert-butyl-2-methyl-1-phenyl-N-(1-phenylethoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-17(2)21(20-15-11-8-12-16-20)23(22(4,5)6)24-18(3)19-13-9-7-10-14-19/h7-18,21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFRTDOMIFBPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N(C(C)(C)C)OC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425144
Record name N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227000-59-1
Record name N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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